molecular formula C10H20O6Si B3046250 Butanoic acid, 3-oxo-, 3-(trimethoxysilyl)propyl ester CAS No. 121505-13-3

Butanoic acid, 3-oxo-, 3-(trimethoxysilyl)propyl ester

Cat. No.: B3046250
CAS No.: 121505-13-3
M. Wt: 264.35 g/mol
InChI Key: JLZKEFNAFBDTIM-UHFFFAOYSA-N
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Description

Butanoic acid, 3-oxo-, 3-(trimethoxysilyl)propyl ester: is a chemical compound with the molecular formula C10H20O6Si. It is known for its unique structure, which combines an oxo group and a trimethoxysilyl group, making it a versatile compound in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 3-oxo-, 3-(trimethoxysilyl)propyl ester typically involves the esterification of 3-oxobutanoic acid with 3-(trimethoxysilyl)propanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques like chromatography and distillation .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butanoic acid, 3-oxo-, 3-(trimethoxysilyl)propyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Butanoic acid, 3-oxo-, 3-(trimethoxysilyl)propyl ester involves its ability to form stable bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property makes it useful in the formation of stable, cross-linked networks in materials science .

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 3-oxo-, propyl ester: Similar in structure but lacks the trimethoxysilyl group.

    Butanoic acid, 3-oxo-, 2-propenyl ester: Contains an allyl group instead of the trimethoxysilyl group.

    Butanoic acid, 3-oxo-, butyl ester: Contains a butyl group instead of the trimethoxysilyl group.

Uniqueness

Butanoic acid, 3-oxo-, 3-(trimethoxysilyl)propyl ester is unique due to the presence of the trimethoxysilyl group, which imparts distinct chemical properties such as enhanced reactivity and the ability to form stable siloxane bonds. This makes it particularly valuable in applications requiring durable and stable materials .

Properties

IUPAC Name

3-trimethoxysilylpropyl 3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6Si/c1-9(11)8-10(12)16-6-5-7-17(13-2,14-3)15-4/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZKEFNAFBDTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCCC[Si](OC)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621635
Record name 3-(Trimethoxysilyl)propyl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121505-13-3
Record name 3-(Trimethoxysilyl)propyl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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